6-[Benzo(b)thiophen-2-yl]nicotinic acid
Description
Properties
IUPAC Name |
6-(1-benzothiophen-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)10-5-6-11(15-8-10)13-7-9-3-1-2-4-12(9)18-13/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTLLTZZPZKAAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Benzo(b)thiophen-2-yl]nicotinic acid typically involves the formation of the benzothiophene ring followed by its attachment to the nicotinic acid moiety. One common method involves the use of coupling reactions and electrophilic cyclization reactions . The specific reaction conditions can vary, but they often include the use of catalysts and specific reagents to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-[Benzo(b)thiophen-2-yl]nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The benzothiophene and nicotinic acid moieties can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and product.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzothiophene ring, while substitution reactions can introduce new functional groups to the nicotinic acid moiety.
Scientific Research Applications
Based on the search results provided, here's what is known about the applications of compounds related to "6-[Benzo(b)thiophen-2-yl]nicotinic acid":
Antimicrobial Activity:
- Substituted nicotines, synthesized using nicotinic acid hydrazide, have been tested against microbial strains, with some demonstrating significant activity .
- Specific compounds, such as (8d), (10b), and (10c), have shown activity against S. aureus, B. subtilis, A. flavus, P. aeruginosa, and P. expansum .
Pharmaceutical Applications:
- Benzofurane and benzothiophene derivatives are being explored as pharmaceuticals, specifically as modulators of prostaglandin receptors EP2 and/or EP4 .
- These compounds may be useful in treating diseases that respond to the blockage of EP2 and/or EP4 receptors, including cancers, pain (inflammatory pain and painful menstruation), endometriosis, acute ischemic syndromes, pneumonia, neurodegenerative diseases (such as amyotrophic lateral sclerosis, stroke, Parkinson's disease, Alzheimer's disease, and HIV-associated dementia), autosomal dominant polycystic kidney disease, and for controlling female fertility .
- Certain alpha-7 nicotinic receptor agonists, such as (R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide, are being investigated for treating inflammation . This treatment can reduce tissue damage, the risk of developing inflammation, and the severity of developed inflammation .
RORγt Modulators:
Synthesis of Nicotines:
Mechanism of Action
The mechanism of action of 6-[Benzo(b)thiophen-2-yl]nicotinic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways involved will depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-[Benzo(b)thiophen-2-yl]nicotinic acid can be contextualized against related compounds, as outlined below:
Structural Analogues with Modified Substituents
6-Methylbenzo[b]thiophene-2-carboxylic Acid
Benzothiophene Acrylonitrile Derivatives
Nicotinic Acid Derivatives with Heterocyclic Modifications
N-(Thiophen-2-yl) Nicotinamide Derivatives
- 4-Thiazolidinones of Nicotinic Acid Example: 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides Key Features: Benzothiazole-thiazolidinone hybrid enhances antimicrobial activity. Applications: Active against Gram-positive bacteria and fungi .
Functional Comparison
Q & A
Basic: What synthetic strategies are recommended for preparing 6-[Benzo(b)thiophen-2-yl]nicotinic acid?
Methodological Answer:
The synthesis typically involves cross-coupling reactions, such as the Suzuki-Miyaura reaction , between a benzo[b]thiophene boronic acid derivative (e.g., 6-methoxy-benzo[b]thiophene-2-boronic acid) and a halogenated nicotinic acid precursor. Key steps include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
- Solvent optimization : Use DMF or THF under inert conditions.
- Purification : Column chromatography or recrystallization (melting points of analogous compounds, e.g., 213–214°C for benzo[b]thiophene-5-carboxylic acid, can guide solvent selection) .
Basic: How is the purity of this compound assessed experimentally?
Methodological Answer:
Purity validation combines:
- Melting point analysis : Compare observed mp with literature values (e.g., benzo[b]thiophene-7-carboxylic acid mp: 176.5–178.5°C) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient.
- Spectroscopic confirmation : FTIR for carboxylic acid (C=O stretch ~1700 cm⁻¹) and ¹H NMR for aromatic proton integration .
Advanced: How can regioselectivity in derivative formation be analyzed?
Methodological Answer:
- Computational modeling : Density Functional Theory (DFT) predicts electronic effects at reaction sites. For example, assess charge distribution in benzo[b]thiophene rings to explain substitution patterns .
- Isotopic labeling : Use ¹³C-labeled precursors to track bond formation via NMR.
- Competitive experiments : Compare yields of derivatives under varying conditions (e.g., solvent polarity, catalyst loading) .
Advanced: What approaches are used to study biological activity of derivatives?
Methodological Answer:
- In vitro assays : Measure enzyme inhibition (e.g., COX-2) using fluorometric or colorimetric substrates.
- Molecular docking : Simulate binding interactions with target proteins (e.g., using AutoDock Vina) to prioritize derivatives for synthesis .
- SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the thiophene ring) with activity trends .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and carboxylic acid carbon (δ ~170 ppm).
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) matching theoretical mass (C₁₄H₉NO₂S: 263.03 g/mol).
- IR spectroscopy : Confirm C=O (1700–1720 cm⁻¹) and O-H (2500–3300 cm⁻¹) stretches .
Advanced: How can solubility challenges in aqueous systems be addressed?
Methodological Answer:
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility.
- pH adjustment : Deprotonate the carboxylic acid group (pKa ~2.5) in basic buffers (pH > 5).
- Prodrug design : Synthesize ester or amide derivatives for improved lipophilicity, followed by enzymatic hydrolysis in vivo .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced: How to optimize reaction conditions for high-yield synthesis?
Methodological Answer:
- Design of Experiments (DOE) : Screen variables (temperature, catalyst ratio, solvent) using factorial design.
- In situ monitoring : Employ HPLC or TLC to track reaction progress and identify intermediates.
- Scale-up considerations : Maintain inert atmosphere and controlled heating to prevent side reactions (e.g., decarboxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
